molecular formula C9H8ClN3O3 B8535307 1-Chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone

1-Chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone

Cat. No. B8535307
M. Wt: 241.63 g/mol
InChI Key: DPQHYFVMLRQWBM-UHFFFAOYSA-N
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Patent
US05506228

Procedure details

3-nitroaminobenzene is reacted with sodium nitrite and 3-chloro-2,4-pentanedione as in Example 1 to yield 1-chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)([O-])=O.[N:11]([O-:13])=[O:12].[Na+].[Cl:15][CH:16](C(=O)C)[C:17](=[O:19])[CH3:18]>>[Cl:15][C:16](=[N:1][NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:17](=[O:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])NC=1C=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)=O)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C)=O)=NNC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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